3-(2-ethylphenyl)-6-oxo-8-(thiophen-2-yl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile
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Overview
Description
3-(2-ETHYLPHENYL)-6-OXO-8-(THIOPHEN-2-YL)-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE is a complex heterocyclic compound that features a pyridothiadiazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-ETHYLPHENYL)-6-OXO-8-(THIOPHEN-2-YL)-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of a 2-ethylphenyl derivative with a thiophene-containing compound under controlled conditions. The reaction is often catalyzed by acids or bases and may require elevated temperatures to proceed efficiently .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(2-ETHYLPHENYL)-6-OXO-8-(THIOPHEN-2-YL)-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
3-(2-ETHYLPHENYL)-6-OXO-8-(THIOPHEN-2-YL)-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-(2-ETHYLPHENYL)-6-OXO-8-(THIOPHEN-2-YL)-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds containing the thiophene ring, such as thiophene-2-carboxylic acid and thiophene-3-carboxaldehyde.
Pyridothiadiazine Derivatives: Compounds with a similar core structure, such as 2H,3H,4H,6H,7H,8H-pyrido[2,1-b][1,3,5]thiadiazine.
Uniqueness
3-(2-ETHYLPHENYL)-6-OXO-8-(THIOPHEN-2-YL)-2H,3H,4H,6H,7H,8H-PYRIDO[2,1-B][1,3,5]THIADIAZINE-9-CARBONITRILE is unique due to its specific combination of functional groups and structural features.
Properties
Molecular Formula |
C20H19N3OS2 |
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Molecular Weight |
381.5 g/mol |
IUPAC Name |
3-(2-ethylphenyl)-6-oxo-8-thiophen-2-yl-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile |
InChI |
InChI=1S/C20H19N3OS2/c1-2-14-6-3-4-7-17(14)22-12-23-19(24)10-15(18-8-5-9-25-18)16(11-21)20(23)26-13-22/h3-9,15H,2,10,12-13H2,1H3 |
InChI Key |
MMOKWALZZWULFC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1N2CN3C(=O)CC(C(=C3SC2)C#N)C4=CC=CS4 |
Origin of Product |
United States |
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